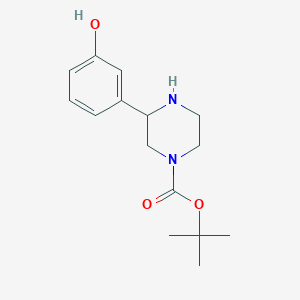

Tert-butyl 3-(3-hydroxyphenyl)piperazine-1-carboxylate

説明

Tert-butyl 3-(3-hydroxyphenyl)piperazine-1-carboxylate is a piperazine derivative featuring a tert-butoxycarbonyl (Boc) protective group at the N1-position and a 3-hydroxyphenyl substituent at the N3-position of the piperazine ring. This compound serves as a critical intermediate in medicinal chemistry, particularly in the synthesis of pharmacologically active molecules targeting central nervous system disorders, oncology, and infectious diseases . The Boc group enhances solubility during synthetic steps and is readily cleaved under acidic conditions to generate free piperazine for further functionalization.

特性

IUPAC Name |

tert-butyl 3-(3-hydroxyphenyl)piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O3/c1-15(2,3)20-14(19)17-8-7-16-13(10-17)11-5-4-6-12(18)9-11/h4-6,9,13,16,18H,7-8,10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSPKBJLYYKOYLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCNC(C1)C2=CC(=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50587710 | |

| Record name | tert-Butyl 3-(3-hydroxyphenyl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50587710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

889956-76-7 | |

| Record name | tert-Butyl 3-(3-hydroxyphenyl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50587710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-(3-hydroxyphenyl)piperazine-1-carboxylate typically involves the reaction of tert-butyl piperazine-1-carboxylate with 3-hydroxybenzaldehyde under specific conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide or tetrahydrofuran. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures until the reaction is complete.

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

化学反応の分析

Types of Reactions:

Oxidation: The hydroxy group in the compound can undergo oxidation to form a ketone or aldehyde.

Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used.

Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products:

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols or amines.

Substitution: Formation of various substituted derivatives depending on the reagents used.

科学的研究の応用

Tert-butyl 3-(3-hydroxyphenyl)piperazine-1-carboxylate is a chemical compound with applications in chemistry, biology, medicine, and industry.

Scientific Research Applications

Chemistry this compound serves as an intermediate in synthesizing complex organic molecules and is valuable in developing new synthetic methodologies and studying reaction mechanisms.

Biology This compound is used in biological research to study the interactions of piperazine derivatives with biological targets and serves as a model compound for understanding the behavior of similar structures in biological systems.

Medicine The compound has potential applications in medicinal chemistry, particularly in designing and synthesizing new pharmaceutical agents. Its structure can be modified to enhance its biological activity and selectivity towards specific targets. Palbociclib, for example, is synthesized using 4-(6-aminopyridin-3-yl)-piperazine-1-carboxylic acid tert-butyl ester as an important intermediate . Palbociclib in combination with letrozole is used as a first-line therapy for certain types of breast cancer .

Industry In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for various applications, including developing new materials with specific functionalities.

作用機序

The mechanism of action of tert-butyl 3-(3-hydroxyphenyl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The piperazine ring can interact with receptors or enzymes, modulating their activity. The hydroxyphenyl group can participate in hydrogen bonding and other interactions, enhancing the compound’s binding affinity and specificity. The tert-butyl group provides steric hindrance, influencing the compound’s overall conformation and reactivity.

類似化合物との比較

Key Observations :

- Hydrogen-Bonding Capacity: The 3-hydroxyphenyl group in the target compound distinguishes it from non-polar analogs (e.g., biphenyl in ), enabling stronger interactions with polar biological targets .

- Electronic Effects : Electron-withdrawing groups (e.g., nitro in ) reduce piperazine basicity, whereas electron-donating groups (e.g., hydroxyl in ) enhance nucleophilicity at the piperazine nitrogen.

Yield and Efficiency :

- The target compound’s synthesis typically achieves moderate yields (52–75%), comparable to nitro-substituted analogs (e.g., 52% yield in ).

- Thiophene-containing derivatives (e.g., ) require additional steps for heterocycle formation, reducing overall efficiency.

Physicochemical Properties

生物活性

Tert-butyl 3-(3-hydroxyphenyl)piperazine-1-carboxylate (CAS No. 889956-76-7) is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications based on diverse scientific studies.

Chemical Structure and Synthesis

This compound is characterized by the presence of a piperazine ring substituted with a tert-butyl group and a hydroxyphenyl moiety. The synthesis typically involves the reaction of piperazine derivatives with appropriate carboxylic acids under controlled conditions, often utilizing coupling agents to facilitate the formation of the ester bond.

The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes:

- Receptor Binding : This compound has been shown to exhibit affinity for histamine receptors, particularly the H3 receptor, which plays a crucial role in neurotransmission and cognitive functions. Studies indicate that it can modulate histaminergic signaling pathways, potentially influencing sleep-wake cycles and appetite regulation .

- Enzyme Inhibition : It may also act as an inhibitor of certain enzymes involved in metabolic pathways. For instance, compounds with similar piperazine structures have been identified as inhibitors of N-myristoyltransferase (NMT), which is implicated in the proliferation of Trypanosoma brucei, suggesting potential antiparasitic properties .

Antiparasitic Properties

Research has highlighted the potential of this compound as an antiparasitic agent. Its structural analogs have demonstrated significant activity against Trypanosoma brucei, with modifications leading to enhanced potency and selectivity .

Anticancer Activity

The compound is also under investigation for its anticancer properties. Preliminary studies suggest that it may inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest. The modulation of signaling pathways related to cancer cell survival and proliferation has been noted in various assays .

Case Studies

Case Study 1: Histamine H3 Receptor Modulation

In a study assessing the binding affinity of various piperazine derivatives at the human histamine H3 receptor, this compound exhibited promising results. The compound demonstrated a high binding affinity (IC50 values in the low micromolar range), indicating its potential as a therapeutic agent for disorders linked to histamine dysregulation, such as insomnia or obesity .

Case Study 2: Antiparasitic Efficacy

A series of experiments conducted on T. brucei showed that modifications to the piperazine structure significantly influenced the compound's efficacy. The optimized derivative exhibited an IC50 value of 0.1 μM against NMT, highlighting its potential as a lead compound for developing new antiparasitic drugs .

Comparative Analysis

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。